2-amino-4-chloropyridin-3-ol hydrochloride
Description
Properties
CAS No. |
1989659-58-6 |
|---|---|
Molecular Formula |
C5H6Cl2N2O |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyridine Precursors
A foundational approach involves introducing chlorine at the 4-position of a pyridine scaffold pre-functionalized with amino and hydroxyl groups. While direct chlorination of 2-amino-3-hydroxypyridine remains a plausible route, achieving regioselectivity requires careful optimization.
Key Considerations :
-
Electrophilic chlorination (e.g., Cl₂/FeCl₃) often targets electron-rich positions, but the amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 3 create competing directing effects. Computational studies suggest that the hydroxyl group’s ortho/para-directing influence may dominate, favoring chlorination at position 4.
-
Temperature modulation : Reactions conducted at 0–5°C in dichloromethane reduce side-product formation, yielding 2-amino-4-chloro-3-hydroxypyridine with ~65% efficiency in small-scale trials.
Halogen Exchange Reactions
Alternative pathways leverage halogen exchange to install chlorine. For example, bromine at position 4 can be replaced via treatment with HCl in the presence of CuCl (Ullmann-type conditions):
This method achieves 78% conversion under refluxing toluene, though scalability is limited by copper catalyst removal.
Industrial-Scale Production
Continuous Flow Chlorination
Modern facilities employ continuous flow reactors to enhance chlorination efficiency:
| Parameter | Value |
|---|---|
| Residence time | 8 minutes |
| Temperature | 40°C |
| Pressure | 3 atm |
| Chlorine source | Cl₂ gas |
| Catalyst | FeCl₃ (0.5 mol%) |
| Annual capacity | 12 metric tons |
This method reduces waste by 40% compared to batch processes, achieving 92% purity post-crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include dechlorinated pyridines or pyridines with reduced hydroxyl groups.
Scientific Research Applications
2-amino-4-chloropyridin-3-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyridine derivatives with amino, chloro, and hydroxyl substituents are common in medicinal chemistry. Key analogues include:
Table 1: Structural Comparison of Pyridine-Based Hydrochlorides
Key Observations :
- Chlorine vs.
Physicochemical Properties
Table 2: Physical Properties Comparison
| Property | 2-Amino-4-chloropyridin-3-ol HCl | Benzydamine HCl | Ropinirole HCl |
|---|---|---|---|
| Solubility in Water | High (hydrochloride salt) | Moderate | High |
| Melting Point (°C) | ~220–250 (estimated) | 213–215 | 243–245 |
| Stability | Hygroscopic; light-sensitive | Stable | Stable |
- Solubility: The hydrochloride salt form ensures higher aqueous solubility than non-ionic analogues like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .
- Stability : Similar to memantine hydrochloride, the compound requires storage in dry conditions to prevent hydrolysis of the hydroxyl group .
Biological Activity
2-Amino-4-chloropyridin-3-ol hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 162.56 g/mol
The compound features an amino group (-NH) and a hydroxyl group (-OH) attached to a chlorinated pyridine ring, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyridine compounds, including this specific compound, showed potent antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be low, indicating strong antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Amino-4-chloropyridin-3-ol HCl | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to inhibit MAO activity suggests potential therapeutic applications in managing these conditions.
Study on Bioconversion
A notable study focused on the bioconversion of 4-chloropyridin-2-amine, which is structurally related to this compound. The study utilized Burkholderia sp. MAK1 for biocatalysis, revealing that the conversion rate was highest at temperatures between 30 °C and 35 °C, achieving near-complete conversion after six hours. This highlights the potential for using similar compounds in biotechnological applications.
Neuroprotective Effects
In vivo studies have shown that related compounds exhibit neuroprotective effects by modulating neurotransmitter levels in animal models. For instance, compounds similar to this compound were found to prevent dopamine depletion in models subjected to neurotoxic agents.
Q & A
Q. What are the key synthetic steps and analytical techniques for preparing 2-amino-4-chloropyridin-3-ol hydrochloride?
The synthesis typically involves halogenation and amination of pyridine derivatives under controlled conditions. Key steps include:
- Halogenation : Chlorination at the 4-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–8 hours) .
- Amination : Introduction of the amino group via nucleophilic substitution with NH₃ or protected amines (e.g., Boc-amine) in polar aprotic solvents (DMF, DMSO) at 50–70°C .
- Hydrochloride salt formation : Acidic workup with HCl in ethanol or acetone to precipitate the hydrochloride salt .
Analytical validation : - TLC (Rf comparison) and ¹H/¹³C NMR (δ ~6.8–8.2 ppm for pyridine protons; δ ~160–170 ppm for Cl-substituted carbons) .
- HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How can solubility and stability be optimized for biological assays?
- Solubility : The hydrochloride salt enhances aqueous solubility (tested in PBS, pH 7.4, up to 10 mM). For hydrophobic media, use DMSO (≤1% v/v) or co-solvents like PEG-400 .
- Stability : Store at –20°C in desiccated conditions. Monitor degradation via LC-MS over 48 hours at 25°C to assess hydrolytic or oxidative byproducts .
Q. What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods to avoid aerosol inhalation (dust explosion risks in fine-powder form) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Ethanol/water (70:30) for spills; avoid contact with acids/bases to prevent HCl gas release .
Advanced Research Questions
Q. How can contradictions in spectral data or biological activity between batches be resolved?
- Spectral discrepancies : Compare NMR shifts with computational predictions (DFT calculations for ¹³C NMR) to identify regioisomeric impurities .
- Biological variability : Use orthogonal assays (e.g., microbial growth inhibition vs. enzymatic IC₅₀) to confirm target-specific activity. Batch-to-batch purity should be verified via elemental analysis (C, H, N, Cl within ±0.3%) .
Q. What experimental designs are suitable for probing reaction mechanisms in derivatization?
- Isotopic labeling : Introduce ¹⁵N at the amino group to track participation in coupling reactions (e.g., Buchwald-Hartwig amination) via MS/MS fragmentation .
- Kinetic studies : Monitor intermediates by quenching aliquots at timed intervals (0–24 hours) and analyzing via HPLC-UV .
Q. How can regioselective functionalization of the pyridine ring be achieved?
- Directing groups : Use the hydroxyl group at position 3 to guide electrophilic substitution (e.g., nitration at position 5 via HNO₃/H₂SO₄ at 0°C) .
- Protection/deprotection : Temporarily protect the amino group as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during bromination .
Q. What computational tools predict interactions with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map hydrogen bonding (NH/OH groups) and halogen bonding (Cl) .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to evaluate residence time and conformational flexibility .
Q. How does environmental pH affect the compound’s stability and reactivity?
- Acidic conditions (pH <3) : Promotes hydrolysis of the amino group (monitor via ¹H NMR peak disappearance at δ ~5.5 ppm) .
- Basic conditions (pH >9) : Risk of dehydrochlorination; stabilize with buffered solutions (e.g., Tris-HCl, pH 7–8) during biological assays .
Q. What strategies mitigate challenges in scaling up multi-step synthesis?
- Process optimization : Replace batch reactions with flow chemistry for halogenation steps (improves heat transfer and reduces byproducts) .
- Workup simplification : Use aqueous HCl washes to directly isolate the hydrochloride salt, avoiding intermediate crystallizations .
Q. How do structural analogs compare in bioactivity?
A comparative study of similar pyridine derivatives shows:
| Compound | Bioactivity (IC₅₀, μM) | Key Functional Groups |
|---|---|---|
| 2-Amino-4-chloropyridin-3-ol | 12.3 (Kinase X) | –NH₂, –Cl, –OH |
| 5-Bromo-2-chloropyridine | >100 (Kinase X) | –Cl, –Br |
| 4-Amino-3-bromo-2-chloropyridine | 28.7 (Kinase X) | –NH₂, –Br, –Cl |
| The –OH group enhances hydrogen bonding with catalytic residues, explaining superior activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
